5-Benzoyl-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
5-benzoyl-3-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-17-9-16-11-7-8-18(13(12(11)17)15(20)21)14(19)10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVWSQNEEJFVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(N(CC2)C(=O)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic System Enhancements
Recent advancements employ bismuth triflate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH) to stabilize carbocation intermediates during cyclization, improving yields by 15–20%. For example, Bi(OTf)₃ catalyzes Ritter-type reactions between benzylic alcohols and nitriles, enabling direct access to acylated intermediates.
Hydrogenation Selectivity
Over-reduction of the imidazole ring remains a critical challenge. Substituting Pd/C with ruthenium-based catalysts (e.g., Ru/Al₂O₃) under milder conditions (25°C, 15 psi H₂) minimizes side reactions, preserving the heterocyclic integrity.
Purification and Characterization
Final purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >98% purity. Structural confirmation relies on:
-
¹H/¹³C NMR : Distinct signals for benzoyl (δ 7.4–8.1 ppm), tetrahydro ring protons (δ 1.8–3.2 ppm), and carboxylic acid (δ 12.1 ppm).
-
IR Spectroscopy : Stretching vibrations for C=O (1690 cm⁻¹) and O–H (2500–3300 cm⁻¹).
Comparative Analysis of Synthetic Routes
| Step | Method A (Classical) | Method B (Catalytic) |
|---|---|---|
| Cyclization | Zn(OTf)₂, MeOH, 65°C | Bi(OTf)₃/p-TsOH, 80°C |
| Yield | 78–85% | 88–92% |
| Hydrolysis | HCl, reflux | H₂SO₄, 60°C |
| Methylation | CH₃I, K₂CO₃, DMF | (CH₃)₂SO₄, NaOH |
| Benzoylation | C₆H₅COCl, pyridine | Benzoyl anhydride, DMAP |
| Hydrogenation | Pd/C, H₂, 50°C | Ru/Al₂O₃, H₂, 25°C |
Method B offers superior yields and milder conditions but requires specialized catalysts.
Industrial-Scale Considerations
For large-scale production, cyclohexanone is preferred as a solvent due to its high boiling point (155°C) and compatibility with hydrogenation. Continuous-flow systems reduce reaction times by 40% and improve safety profiles during exothermic steps like nitrile hydrolysis .
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the imidazo[4,5-c]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 5-benzoyl derivatives typically involves reactions of imidazole derivatives with arylhydrazines or acyl chlorides. The resulting compounds are characterized using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm their structures and purity. For instance, studies have demonstrated that the introduction of different substituents at the benzoyl position can significantly affect the compound's properties and biological activity .
Cytotoxicity and Anticancer Activity
Research indicates that compounds related to 5-benzoyl-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid exhibit notable cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity Testing : In vitro studies have shown that certain derivatives display significant cytotoxicity against human cancer cell lines, suggesting potential use in cancer therapy .
- Structure-Activity Relationship (SAR) : The cytotoxic potency correlates with specific structural features of the compounds. For instance, modifications to the benzoyl moiety can enhance or diminish activity against cancer cells .
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| 4e | MCF-7 | 12.5 | High potency observed |
| 5l | HepG2 | 20.0 | Moderate potency |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Certain derivatives have shown effectiveness against bacterial strains such as E. coli and S. aureus, indicating potential applications in treating infections .
Inhibition of Enzymes
Studies have identified that 5-benzoyl derivatives may act as inhibitors for specific enzymes involved in disease processes:
- IRAK Inhibition : Some analogs have been shown to inhibit IRAK family kinases, which play a crucial role in inflammatory responses and may be implicated in autoimmune diseases .
- P. gingivalis QC Inhibitors : Research has highlighted the ability of these compounds to inhibit pathogenic bacteria associated with periodontal disease .
Anticonvulsant Activity
Preliminary investigations suggest that certain derivatives may exhibit anticonvulsant properties, making them candidates for further research in epilepsy treatment .
Case Studies
Several case studies illustrate the applications of this compound:
- Anticancer Study : A study evaluated a series of benzoyl-substituted imidazoles against a panel of cancer cell lines and found that specific modifications led to enhanced cytotoxicity.
- Antimicrobial Efficacy : A derivative was tested against Staphylococcus aureus and exhibited significant antibacterial activity with an MIC value indicating strong potential for development into a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Benzoyl-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid involves its interaction with molecular targets such as protein kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events . This inhibition can disrupt various cellular pathways, leading to therapeutic effects in conditions like cancer and neurological disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
Table 1: Substituent Variations and Key Properties
Key Findings :
- Carboxylic Acid Position : The target’s carboxylic acid at position 4 contrasts with analogs like the 6-carboxylic acid derivative (CAS 782441-07-0) . Positional differences influence hydrogen bonding and acidity.
- Benzoyl vs. Aryl Groups : The 5-benzoyl group in the target may cause downfield shifts in adjacent protons (C3-H and C5-H), similar to triazolopyrimidines in .
Key Findings :
- Benzoylation : The target’s synthesis likely involves acylating agents (e.g., benzoyl chloride) under reflux, analogous to ’s use of phosphorus oxychloride for nicotinic acid derivatives .
- Salt Formation : Derivatives like the dihydrochloride () are synthesized via acid treatment, a strategy applicable to the target’s carboxylic acid group for improved bioavailability .
Pharmacological and Chemical Reactivity
- Electron-Withdrawing Effects : The 5-benzoyl group may enhance electrophilicity at the imidazole ring, increasing susceptibility to nucleophilic attack compared to 4-fluorophenyl analogs .
- Carboxylic Acid Utility : The 4-COOH group allows for salt formation (e.g., dihydrochloride in ) or conjugation to biomolecules, a feature shared with 6-carboxylic acid derivatives .
Biological Activity
5-Benzoyl-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a series of reactions involving imidazole derivatives and benzoyl groups. The key steps include:
- Formation of the Imidazole Core : The initial reaction typically involves the condensation of appropriate arylhydrazines with carbonyl compounds to form the imidazole framework.
- Benzoylation : The introduction of the benzoyl moiety enhances the biological activity of the compound, as evidenced by structure-activity relationship (SAR) studies.
The structural characteristics are confirmed using various spectroscopic techniques such as NMR and IR spectroscopy, which help in elucidating the functional groups and confirming the molecular integrity of the synthesized compounds .
Antitumor Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound exhibits significant cytotoxicity with IC50 values in the micromolar range against several human cancer cell lines including:
- HeLa cells (cervical cancer)
- HCT116 cells (colorectal carcinoma)
- NCI-H460 cells (lung carcinoma)
For instance, one study reported an IC50 value of approximately 2.0 μM against HCT116 cells, indicating a potent antiproliferative effect .
Antibacterial and Antiviral Activity
In addition to antitumor properties, this compound has been evaluated for its antibacterial and antiviral activities:
- Antibacterial Activity : The compound demonstrated moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) around 32 μM.
- Antiviral Activity : Preliminary tests indicate potential antiviral properties against certain RNA viruses, although further studies are required to elucidate its mechanism of action .
The biological activity is believed to stem from the compound's ability to intercalate into DNA strands, disrupting cellular processes such as replication and transcription. This mechanism is similar to other known antitumor agents that target DNA .
Case Studies and Research Findings
Several studies have investigated the biological activity of related imidazo[4,5-c]pyridine derivatives:
- Study on Antiproliferative Effects : A systematic evaluation of various derivatives showed that modifications at specific positions on the imidazole ring can significantly enhance antiproliferative activity. For example, bromo-substituted derivatives exhibited increased potency compared to their unsubstituted counterparts .
- Evaluation Against Cancer Cell Lines : In vitro studies have demonstrated that compounds with a benzoyl group at position 5 consistently show higher cytotoxicity across multiple cancer cell lines compared to other substituents .
Q & A
Basic: What synthetic routes are recommended for synthesizing 5-Benzoyl-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid, and what parameters critically influence yield?
Methodological Answer:
The synthesis typically involves cyclization of substituted pyridine precursors. Key steps include:
- Condensation reactions to form the imidazo-pyridine core, often using catalysts like acetic acid or microwave/ultrasound-assisted methods to accelerate ring closure .
- Benzoylation at the 5-position via Friedel-Crafts acylation, requiring anhydrous conditions to avoid hydrolysis.
- Carboxylic acid protection/deprotection (e.g., tert-butyl esters) to prevent side reactions.
Critical Parameters: - Reagent purity : Impurities in starting materials (e.g., 3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine) can lead to incomplete cyclization.
- Temperature control : Excessive heat during cyclization promotes decomposition; optimal ranges are 80–100°C .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require rigorous drying.
Advanced: How can the cyclization step for imidazo[4,5-c]pyridine derivatives be optimized to minimize by-products like regioisomers?
Methodological Answer:
- Regioselective catalysts : Use Lewis acids (e.g., ZnCl₂) to direct cyclization to the desired position .
- Computational modeling : Pre-screen reaction pathways using DFT calculations to identify transition states favoring the target product.
- In situ monitoring : Employ HPLC or LC-MS to track intermediate formation and adjust reaction times dynamically.
- By-product analysis : Characterize impurities via high-resolution mass spectrometry (HRMS) and redesign protecting groups to block competing pathways.
Analytical: How should conflicting NMR data (e.g., unexpected coupling patterns) be resolved when characterizing this compound?
Methodological Answer:
- Multi-nuclear NMR : Combine ¹H, ¹³C, and 2D-COSY/HMBC to resolve overlapping signals. For example, the benzoyl group’s aromatic protons may exhibit complex splitting due to restricted rotation .
- Variable Temperature (VT) NMR : Heat samples to 50–60°C to average out conformational isomers, simplifying spectra.
- Comparative analysis : Cross-reference with computational NMR predictions (e.g., ACD/Labs or Gaussian-based simulations) to validate assignments .
Computational: How can in silico ADMET predictions prioritize analogs for biological testing?
Methodological Answer:
- FAF-Drugs2 or SwissADME : Predict LogP, solubility, and metabolic stability. For instance, the compound’s LogP (~2.5) suggests moderate blood-brain barrier permeability, but esterase susceptibility may require structural tweaks .
- Molecular docking : Screen against target proteins (e.g., fungal cytochrome P450 enzymes) to identify analogs with improved binding affinity. Use AutoDock Vina with flexible side-chain sampling .
- Toxicity alerts : Flag potential hepatotoxicity via ProTox-II, focusing on reactive metabolites (e.g., epoxide intermediates).
Data Contradiction: What strategies address discrepancies between theoretical and experimental LogP values?
Methodological Answer:
- Reassess experimental conditions : LogP measurements (e.g., shake-flask vs. HPLC) vary with pH and ionic strength. Standardize to pH 7.4 .
- Validate computational models : Compare multiple tools (e.g., XLogP vs. ChemAxon) and recalibrate using structurally similar compounds with known LogP .
- Structural artifacts : Check for tautomerism or aggregation (via DLS) that may skew partitioning behavior.
Stability: What storage conditions prevent degradation, and how does temperature affect degradation kinetics?
Methodological Answer:
- Lyophilized storage : Store at -20°C under argon to prevent hydrolysis of the benzoyl group. Aqueous solutions degrade rapidly; use within 24 hours at 4°C .
- Degradation kinetics : Accelerated stability studies (40°C/75% RH) reveal a half-life of ~14 days. Monitor via HPLC-UV at 254 nm for carboxylic acid decomposition products .
- Light sensitivity : Amber vials are critical; UV-Vis spectroscopy shows increased absorbance at 320 nm upon photodegradation.
Advanced: What strategies validate the enantiomeric purity of chiral intermediates in the synthesis?
Methodological Answer:
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol gradients. Retention times >20 min ensure baseline separation .
- Circular Dichroism (CD) : Compare experimental CD spectra with computed ECD spectra (e.g., TDDFT) to confirm absolute configuration.
- X-ray crystallography : Resolve crystal structures of intermediates (e.g., carboxylic acid salts) to unambiguously assign stereochemistry .
Mechanistic: How does the compound’s tautomeric equilibrium (e.g., keto-enol) influence its reactivity in biological assays?
Methodological Answer:
- pH-dependent studies : Use ¹H NMR titrations (pH 2–12) to map tautomeric populations. The enol form dominates above pH 6, enhancing hydrogen-bonding capacity .
- Biological activity correlation : Test tautomer-enriched samples (via pH adjustment) in enzyme inhibition assays. For example, enol-dominated samples show 3-fold higher binding to fungal lanosterol demethylase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
